molecular formula C35H42N4O7S B12275227 Fmoc-Arg(Pbf)-OMe

Fmoc-Arg(Pbf)-OMe

Cat. No.: B12275227
M. Wt: 662.8 g/mol
InChI Key: AJHUUBFUSQKGKT-LJAQVGFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Pbf)-OMe involves several steps:

    Esterification: The carboxyl group of arginine is esterified to form arginine methyl ester.

    Protection of the Amino Group: The amino group of arginine is protected by introducing a Boc (tert-butyloxycarbonyl) group.

    Protection of the Guanidino Group: The Pbf group is introduced to protect the guanidino group of arginine.

    Removal of the Boc Group: The Boc group is removed to expose the amino group.

    Introduction of the Fmoc Group: The Fmoc group is introduced to protect the amino group.

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines allow for precise control of reaction conditions and the sequential addition of amino acids to a growing peptide chain. The use of automated synthesizers increases the efficiency and yield of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Pbf)-OMe undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include free arginine, peptides containing arginine, and deprotected intermediates .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Pbf)-OMe involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of arginine, preventing unwanted reactions during peptide bond formation. The Pbf group protects the guanidino group, which is important for the biological activity of arginine . The removal of these protecting groups under specific conditions allows for the formation of the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of protecting groups, which allows for efficient peptide synthesis while maintaining the biological activity of arginine. The methyl ester group also provides additional versatility in synthetic applications .

Properties

Molecular Formula

C35H42N4O7S

Molecular Weight

662.8 g/mol

IUPAC Name

methyl (2S)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)30-27(20)18-35(4,5)46-30)47(42,43)39-33(36)37-17-11-16-29(32(40)44-6)38-34(41)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,41)(H3,36,37,39)/t29-/m0/s1

InChI Key

AJHUUBFUSQKGKT-LJAQVGFWSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

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